molecular formula C19H18ClN3O4 B2746503 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea CAS No. 954698-19-2

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea

Cat. No.: B2746503
CAS No.: 954698-19-2
M. Wt: 387.82
InChI Key: YFWDRMXAHQILBH-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea is a complex organic compound with potential applications in various scientific fields. Its unique structure, featuring a benzo[d][1,3]dioxol ring and a pyrrolidinone moiety, makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[d][1,3]dioxol ring, followed by the formation of the pyrrolidinone intermediate. The final step involves the introduction of the 3-chlorophenylurea moiety. Reaction conditions typically include the use of organic solvents, catalysts, and temperature control to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, this compound might be produced using large-scale organic synthesis techniques. This includes using batch reactors, continuous flow reactors, and employing automated processes to ensure consistency and efficiency. Industrial production would also require stringent quality control measures to ensure the purity and stability of the compound.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

  • Oxidation: Can result in the formation of different oxidized products depending on the reaction conditions.

  • Reduction: Reduction reactions could potentially break down the compound into simpler molecules.

  • Substitution: Particularly on the phenyl or pyrrolidinone rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often require careful control of pH, temperature, and solvent choice to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxidized derivatives, while substitution reactions could produce various phenyl or pyrrolidinone-substituted compounds.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Potential as a biochemical probe or inhibitor due to its complex structure.

  • Medicine: Investigation into its pharmacological properties, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with certain biological targets such as enzymes or receptors. The presence of the benzo[d][1,3]dioxol ring and the pyrrolidinone moiety suggests potential interactions with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea stands out due to its unique combination of structural features. Similar compounds might include other urea derivatives with different aromatic or heterocyclic rings.

  • *1-(3-(Benzo[d][1,3]dioxol-5-yl)urea): Shares the benzo[d][1,3]dioxol ring but lacks the pyrrolidinone moiety.

  • 3-(3-Chlorophenyl)-1-(pyrrolidin-3-yl)urea: Contains the pyrrolidinone and 3-chlorophenyl groups but not the benzo[d][1,3]dioxol ring.

Properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-13-2-1-3-14(7-13)22-19(25)21-9-12-6-18(24)23(10-12)15-4-5-16-17(8-15)27-11-26-16/h1-5,7-8,12H,6,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWDRMXAHQILBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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